molecular formula C7H5N3O3S B1434320 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid CAS No. 1707375-53-8

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No. B1434320
M. Wt: 211.2 g/mol
InChI Key: CGWSCKDEYBZPMY-UHFFFAOYSA-N
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Description

The compound “2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid” is a complex organic molecule that contains a thieno[3,2-d][1,2,3]triazine ring system. This is a fused ring system that contains a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a 1,2,3-triazine (a six-membered ring with three carbon atoms and three nitrogen atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2,3-triazines involve the reaction of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to form 6-aryl-1,2,3-triazine-4-carboxylate esters .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the fused ring system of the thieno[3,2-d][1,2,3]triazine, with an acetic acid group attached at the 2-position .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been involved in the synthesis of new fused 1,2,4-triazines showing promising antimicrobial activities. For instance, the synthesis process often starts with the reaction of specific starting materials to produce various triazine derivatives, which upon further reactions with different reagents, lead to compounds with significant antimicrobial potential (Ali et al., 2016). Similar strategies have been employed to create novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with the 1,2,4-triazine ring, showcasing the versatility of this compound in synthesizing derivatives with potential biological applications (El‐Badawi et al., 2002).

Synthesis and Antifungal Activity

  • Derivatives of the compound, such as 2-(3,7-dimethyl-4H-pyrazolo[3,4-e][1,2,4]triazin-4-yl)acetic acid, have been reported for their antifungal activities. These efforts highlight the compound's utility in generating biologically active agents against fungal infections, showcasing its importance in developing antifungal therapeutics (Tewari et al., 2002).

Novel Triazole Derivatives and Biological Applications

  • Research has also extended into synthesizing novel triazole derivatives based on related chemical frameworks, exploring diverse biological applications. These synthetic efforts underscore the broader potential of utilizing this compound as a scaffold for developing new chemical entities with varied biological functions (Mottaghinejad & Alibakhshi, 2018).

Ring Cyclization Mechanisms

  • Studies have provided insights into the ring cyclization mechanisms of triazine derivatives, contributing to a better understanding of chemical transformations involving compounds like 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid. This research is crucial for designing synthetic strategies for creating novel compounds with enhanced biological activities (Hwang et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to explore its potential biological activity given the known activity of some 1,2,3-triazine derivatives .

properties

IUPAC Name

2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWSCKDEYBZPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 2
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
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2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
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2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 5
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 6
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

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